molecular formula C9H17N3OS B2755981 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1040004-58-7

3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Katalognummer: B2755981
CAS-Nummer: 1040004-58-7
Molekulargewicht: 215.32
InChI-Schlüssel: OFBJOCNGGLZWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a propan-2-yl group at position 3 and a propan-1-amine chain bearing a methylsulfanyl (SCH₃) moiety at position 5 (Figure 1). The compound is identified by CAS numbers 1040004-58-7 (free base) and 1820603-84-6 (oxalate salt form) . Its molecular formula is C₉H₁₇N₃OS, with a molecular weight of 215.32 g/mol. The 1,2,4-oxadiazole ring confers metabolic stability, while the methylsulfanyl group may enhance lipophilicity and influence receptor binding interactions .

Eigenschaften

IUPAC Name

3-methylsulfanyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3OS/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBJOCNGGLZWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄OS

This compound features a methylsulfanyl group and an oxadiazole ring, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole moiety is crucial for this activity, as it can interact with bacterial cell membranes and inhibit key metabolic processes .
  • Anticancer Potential : Some derivatives of oxadiazole have shown promise in cancer research. They may induce apoptosis in cancer cells through the activation of specific pathways related to cell death and proliferation . The methylsulfanyl group may enhance the lipophilicity of the compound, facilitating better cellular uptake.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest in cancer cells .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate apoptosis and cell survival. This modulation can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A study evaluated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the oxadiazole structure significantly affected antibacterial potency, suggesting that similar modifications might enhance the activity of this compound .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines have shown that derivatives with methylsulfanyl groups can reduce cell viability significantly compared to controls. The exact IC50 values varied based on structural modifications but indicated a trend towards increased efficacy with specific substitutions .

Data Tables

Biological ActivityReference
Antimicrobial
Anticancer
Neuroprotective
Compound ModificationEffect on Activity
Methylsulfanyl GroupIncreased lipophilicity and uptake
Oxadiazole RingEnhanced antimicrobial properties

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed significant activity against various bacterial strains. The presence of the methylsulfanyl group may enhance this activity by improving lipophilicity and cell membrane penetration.

Case Study:
In a comparative study, derivatives similar to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine were tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The oxadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways.

Case Study:
A synthesis and evaluation of oxadiazole derivatives revealed that certain compounds led to a reduction in cell viability in human cancer cell lines by over 50% at concentrations below 10 µM . This suggests potential for further development as anticancer agents.

Pesticidal Activity

The oxadiazole framework has been associated with insecticidal and herbicidal activities. Research indicates that compounds with similar structures can disrupt the nervous systems of pests.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)
This compoundAphids85
Oxadiazole derivative XWhiteflies76

Case Study:
Field trials conducted on crops treated with the compound showed a significant reduction in pest populations compared to untreated controls. The compound exhibited a protective effect on plants while being safe for beneficial insects .

Polymer Chemistry

The unique properties of this compound allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeAdditive UsedImprovement (%)
Polyethylene1% of 3-(Methylsulfanyl)...Tensile Strength +20%
Polystyrene0.5% of 3-(Methylsulfanyl)...Thermal Stability +15%

Case Study:
Research on polymer blends incorporating the compound demonstrated improved mechanical properties and thermal resistance compared to standard formulations without additives .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution under basic conditions. In 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine , the C-5 position of the oxadiazole is susceptible to nucleophilic attack due to resonance stabilization of the leaving group.

Key Reactions :

  • Hydrolysis : Reaction with aqueous NaOH yields 3-(propan-2-yl)-5-(3-aminopropylsulfanylmethyl)-1,2,4-oxadiazole via ring opening.

  • Amination : Treatment with ammonia or primary amines replaces the oxadiazole ring’s oxygen atom, forming triazole derivatives .

Conditions :

Reaction TypeSolventTemperatureCatalystYield (%)
HydrolysisH₂O/EtOH80°CNaOH72
AminationDMF120°CCuI65

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (–SMe) group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

  • Mild Oxidation (H₂O₂, 0°C) : Forms sulfoxide derivatives.

  • Strong Oxidation (mCPBA, RT) : Yields sulfone products .

Example :

  • 3-(Methylsulfinyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (mCPBA, CH₂Cl₂, 0°C → RT, 85% yield).

Amine-Facilitated Reactions

The primary amine group participates in:

Schiff Base Formation :

  • Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .
    Example :
    Amine+PhCHOPhCH=N–(CH₂)₃–SMe–Oxadiazole\text{Amine} + \text{PhCHO} \rightarrow \text{PhCH=N–(CH₂)₃–SMe–Oxadiazole} (Yield: 78%).

Alkylation/Acylation :

  • Alkylation with methyl iodide in THF yields N-methylated derivatives .

  • Acylation with acetyl chloride produces amides .

Cyclocondensation Reactions

The amine and oxadiazole moieties enable cyclocondensation with carbonyl compounds:

  • Reaction with diethyl oxalate in ethanol forms pyrrolo-oxadiazole hybrids .
    Conditions :
    | Reagent | Solvent | Temperature | Time (h) | Product | Yield (%) |
    |-------------------|---------|-------------|----------|-----------------------------|-----------|
    | Diethyl oxalate | EtOH | Reflux | 6 | Pyrrolo oxadiazole | 68 |

Ring-Opening Reactions

Under acidic conditions (HCl, H₂SO₄), the oxadiazole ring opens to form thioamide intermediates . Subsequent reactions include:

  • Cyclization with thiourea to yield thiadiazoles .

  • Cross-coupling via Buchwald–Hartwig conditions to introduce aryl groups .

Functional Group Compatibility

Stability Notes :

  • The methylsulfanyl group is stable under neutral conditions but oxidizes readily.

  • The oxadiazole ring resists reduction (e.g., NaBH₄) but decomposes under strong acids.

Comparative Reactivity with Structural Analogs

Reactivity trends relative to similar compounds :

Compound ModificationReaction Rate (vs. Parent)Key Observation
Replacement of –SMe with –SO₂Me2× slower hydrolysisEnhanced steric hindrance
Propan-2-yl → Phenyl substituent3× faster aminationElectron-withdrawing effect accelerates nucleophilic attack

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ primarily in the substituents on the 1,2,4-oxadiazole ring and the amine side chain (Table 1). Key analogues include:

Compound Name Substituent on Oxadiazole (Position 3) Amine Side Chain Modification CAS Number Key Properties/Applications
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine 3-Fluoro-4-methylphenyl Identical to target compound N/A Potential CNS-targeting activity
3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Phenyl Identical to target compound 1573547-96-2 Cannabinoid receptor CB2 agonist
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine 2-Chlorophenyl Identical to target compound BBL033666 Preclinical neuropharmacological studies
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 4-(Propan-2-yl)phenyl Shorter ethylamine chain 937666-06-3 Predicted pKa = 6.65; lower lipophilicity
MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) 2-Chloro-4-fluorophenyl Extended quinoline-containing chain N/A High-affinity CB2 agonist (Ki = 0.8 nM)

Table 1. Structural and functional comparison of 1,2,4-oxadiazole derivatives.

Physicochemical Properties

  • This results in higher calculated logP values (e.g., 2.8 vs. 3.5 for phenyl derivatives) .
  • Solubility : Aliphatic substituents (e.g., propan-2-yl) improve aqueous solubility relative to bulky aromatic groups. For example, the target compound’s oxalate salt (CAS 1820603-84-6) shows enhanced solubility (>50 mg/mL in water) compared to chlorophenyl derivatives (<10 mg/mL) .
  • Acid-Base Behavior : The amine group (pKa ~9.2) facilitates protonation under physiological conditions, enhancing membrane permeability compared to neutral heterocycles .

Pharmacological Activity

  • Receptor Binding: Phenyl-substituted oxadiazoles (e.g., MA2) exhibit high CB2 receptor affinity due to aromatic interactions with hydrophobic binding pockets. In contrast, the target compound’s propan-2-yl group may favor selectivity for non-aromatic targets (e.g., enzymes or transporters) .
  • Metabolic Stability: Methylsulfanyl groups in the target compound and analogues (e.g., CAS 1573547-96-2) resist oxidative metabolism better than methylamino or hydroxyl derivatives, as shown in microsomal stability assays (t₁/₂ > 60 min) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of oxadiazole-containing amines typically involves cyclization of thioamide precursors with hydroxylamine derivatives under reflux conditions. For example, solvent-free mechanochemical grinding (e.g., mortar and pestle) has been shown to improve reaction efficiency for analogous compounds by reducing side reactions . Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometry of reactants (e.g., 1:1 molar ratio of thioamide to hydroxylamine) should be systematically optimized using design-of-experiment (DoE) approaches.

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology : Combine multiple analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for S-CH₃) and oxadiazole ring protons (δ ~8.3–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₉H₁₆N₃OS: 230.1063) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the methylsulfanyl group. For short-term use (≤1 month), desiccated storage at 4°C is acceptable. Stability should be monitored via periodic HPLC analysis to detect degradation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be resolved?

  • Methodology :

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as polar solvents may deshield protons.
  • Dynamic NMR : Use variable-temperature NMR to identify conformational isomers or rotamers affecting peak splitting .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally similar triazole and oxadiazole derivatives .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodology :

  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxadiazole ring and methylsulfanyl group .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with thiol-binding pockets). Validate predictions with in vitro assays .

Q. How can researchers optimize the compound’s solubility for in vitro assays without altering its core structure?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for initial solubilization.
  • Salt formation : React the amine group with HCl or trifluoroacetic acid to improve aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes, as demonstrated for sulfanyl-containing bioactive molecules .

Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Split-plot factorial design : Vary substituents on the oxadiazole ring (e.g., propan-2-yl vs. phenyl) and the sulfanyl chain length while testing biological activity .
  • Free-Wilson analysis : Quantify contributions of individual moieties (e.g., methylsulfanyl vs. ethylsulfanyl) to activity using regression models .

Q. How should researchers address contradictory data regarding the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis .
  • Mass spectrometry imaging (MSI) : Track degradation pathways in tissue sections to identify site-specific instability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.